RS 0481
Description
Nomenclature and Chemical Classification of RS 0481
The precise chemical identity and classification of this compound are fundamental to understanding its properties and research applications.
(4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-4-thiazolidinecarboxamide as this compound
This compound is chemically known as (4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-4-thiazolidinecarboxamide. nih.govtargetmol.comnih.gov This systematic name describes its molecular structure, including the thiazolidine (B150603) ring system and the attached benzoyl and phenylethyl groups. The (4R) and (1R) designations specify the stereochemistry at particular carbon centers within the molecule.
Classification as a Thiazolidine Immunomodulator
This compound is classified as a thiazolidine immunomodulator. nih.govnih.gov Thiazolidines are a class of five-membered heterocyclic compounds containing sulfur and nitrogen in the ring. nih.gov The immunomodulatory aspect indicates its ability to influence the immune system. nih.govwikipedia.org Another thiazolidine-containing compound, lugdunin, produced by Staphylococcus lugdunensis, has also been observed to have bacterial peptide–host immune cell communication properties. pnas.org
Categorization as a Biological Response Modifier
Furthermore, this compound is categorized as a biological response modifier (BRM). nih.govnih.gov BRMs are substances that alter the host's biological response to a tumor or other disease. wikipedia.org They can function by enhancing or suppressing immune responses. wikipedia.org This categorization highlights this compound's role in influencing the body's natural responses, particularly within the immune system, in the context of disease.
Historical Context of Immunomodulatory Compound Discovery in Oncology Research
The exploration of immunomodulatory compounds in oncology research has a history rooted in the understanding that the immune system plays a role in recognizing and potentially controlling cancer. Historically, conventional chemotherapy focused on directly killing tumor cells, often with toxic effects on healthy cells as well. mdpi.comgoogle.com The recognition of the immune system's importance in combating tumors has led to increased interest in harnessing immunomodulatory substances. mdpi.com
Early efforts in cancer immunotherapy included the discovery and application of cytokines like interferon alpha and interleukin-2 (B1167480) (IL-2), which were found to be crucial in signaling between immune cells and could induce tumor shrinkage in some cases. nih.gov The development of cancer immunotherapy has progressed significantly, with the approval of therapies like checkpoint inhibitors that target mechanisms tumors use to evade immune responses. cancerresearch.org This historical trajectory underscores the ongoing academic interest in identifying and characterizing compounds, such as this compound, that can modify immune responses with the goal of therapeutic application or a better understanding of tumor-immune interactions.
Academic Significance and Research Focus of this compound in Immunological Contexts
The academic significance of this compound lies in its demonstrated ability to re-establish or enhance the function of certain lymphoid cell populations that are impaired by the presence of a growing tumor in animal models. nih.govtargetmol.comnih.gov Research has focused on its effects on various components of the immune system involved in antitumor responses.
Studies have shown that this compound can markedly augment tumor-specific cytotoxic T lymphocytes (CTLs), delayed-type hypersensitivity T cells (TDTH), and nonspecific lymphokine-activated killer cell-like cell responses. nih.govnih.gov It has also been observed to enhance the tumor-inhibitory effect of macrophages in tumor-bearing mice, but notably, not in normal mice, suggesting a specific action within the tumor microenvironment. nih.govnih.gov
Further research into the mechanisms involves the observation that lymphocytes from this compound-treated tumor-bearing mice released significantly higher amounts of macrophage-activating factor(s) (MAF) and interleukin-2 (IL-2)-like factors in culture compared to untreated animals. nih.govnih.gov Elevated colony-stimulating factor (CSF) activity was also detected in the sera of treated tumor bearers. nih.govnih.gov While the compound did not significantly influence factor-producing activity in mice without tumors, it enhanced the responsiveness of their bone marrow cells, T cells, and macrophages to CSF, IL-2, and MAF. nih.govnih.gov This suggests that this compound may enhance the responsiveness of immunocompetent cells to cytokines, leading to an augmented antitumor T cell response in tumor-bearing subjects. nih.govnih.gov
Academic research has also indicated that this compound inhibited the development of lymph node metastasis in transplanted plasmacytoma in mice, with T cells playing a decisive role in this inhibition. nih.govnih.gov Additionally, the compound was found to counteract the development of suppressor T cell activity in the spleen of tumor-bearing mice. nih.govnih.gov
While detailed quantitative data tables from specific experiments were not extensively available in the provided search results, the findings described highlight the compound's multifaceted effects on both innate and adaptive immune responses in the context of tumor immunity. The research collectively points to this compound as a valuable tool for investigating the complex interactions between tumors and the immune system and the potential for modulating these interactions for therapeutic benefit.
Structure
2D Structure
3D Structure
Properties
CAS No. |
134931-74-1 |
|---|---|
Molecular Formula |
C19H20N2O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C19H20N2O2S/c1-14(15-8-4-2-5-9-15)20-18(22)17-12-24-13-21(17)19(23)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,22)/t14-,17+/m1/s1 |
InChI Key |
MEXWLVVJOPSWLN-PBHICJAKSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3 |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@@H]2CSCN2C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3 |
Synonyms |
3-benzoyl-N-(1-phenylethyl)-4-thiazolidinecarboxamide RS 0481 RS-0481 |
Origin of Product |
United States |
Mechanism of Immunomodulatory Action of Rs 0481
Enhancement of Nonspecific Innate Immune Responses by RS 0481 The innate immune system provides a rapid, non-specific defense against pathogens and abnormal cells.acs.orgfrontiersin.orgnih.govcambridge.orgfrontiersin.orgthis compound also enhances nonspecific innate immune responses.nih.govnih.gov
Modulation of Lymphokine-Activated Killer (LAK) Cell-like Responses Lymphokine-Activated Killer (LAK) cells are a type of cytotoxic cell, derived from lymphocytes (including NK cells and T cells), that exhibit non-specific killing activity against a range of tumor cells after activation by lymphokines, such as Interleukin-2 (B1167480) (IL-2).mdpi.comunesp.brthis compound has been shown to augment nonspecific LAK cell-like responses.nih.govnih.govtargetmol.comThis suggests that the compound can enhance the ability of innate immune cells to recognize and destroy tumor cells in a non-MHC-restricted manner.nih.govnih.govunesp.br
Research findings indicate that lymphocytes from RS-0481-treated tumor-bearing mice released significantly higher amounts of macrophage-activating factor(s) (MAF) and interleukin-2 (IL-2)-like factors in culture compared with lymphocytes from untreated animals. nih.govnih.gov Additionally, sera from treated tumor bearers showed elevated colony-stimulating factor (CSF) activity. nih.govnih.gov While the compound did not influence factor-producing activity in mice without tumors, it enhanced the responsiveness of their bone marrow cells, T cells, and macrophages to CSF, IL-2, and MAF. nih.govnih.gov This suggests that this compound may enhance the responsiveness of immunocompetent cells to cytokines, leading to augmented antitumor T cell responses in tumor-bearing mice. nih.govnih.gov The compound also counteracted the development of suppressor T cell activity in the spleen of tumor-bearing mice. nih.govnih.gov
Table 1: Immunomodulatory Effects of this compound
| Immune Response Component | Effect of this compound | Reference |
| Impaired Lymphoid Cell Function | Re-establishment of function | nih.govnih.govtargetmol.com |
| Tumor-Specific Cytotoxic T Lymphocytes (CTL) | Marked Augmentation | nih.govnih.govtargetmol.com |
| Delayed-Type Hypersensitivity T Cells (Tdth) | Potentiation | nih.govnih.govtargetmol.com |
| Lymphokine-Activated Killer (LAK) Cell-like Responses | Augmentation | nih.govnih.govtargetmol.com |
| Macrophage Tumor-Inhibitory Effect (in tumor-bearing mice) | Enhanced | nih.govnih.gov |
| Macrophage-Activating Factor (MAF) Release | Increased (from lymphocytes of treated tumor-bearing mice) | nih.govnih.gov |
| Interleukin-2 (IL-2)-like Factor Release | Increased (from lymphocytes of treated tumor-bearing mice) | nih.govnih.gov |
| Colony-Stimulating Factor (CSF) Activity | Elevated (in sera of treated tumor-bearing mice) | nih.govnih.gov |
| Responsiveness to Cytokines (CSF, IL-2, MAF) | Enhanced (of bone marrow cells, T cells, and macrophages in mice without tumor) | nih.govnih.gov |
| Suppressor T cell activity (in tumor-bearing mice) | Counteracted development | nih.govnih.gov |
Stimulation of Macrophage-Mediated Antitumor Effects in Tumor-Bearing Organisms
Research indicates that this compound enhances the tumor-inhibitory effect of macrophages in tumor-bearing mice. This effect was observed specifically in the presence of a tumor and not in normal mice, suggesting that this compound acts to enhance existing antitumor immune responses nih.govnih.gov. Lymphocytes isolated from tumor-bearing mice treated with this compound were found to release significantly higher amounts of macrophage-activating factor(s) (MAF) and interleukin-2 (IL-2)-like factors in culture compared to lymphocytes from untreated animals nih.govnih.gov. Additionally, elevated colony-stimulating factor (CSF) activity was detected in the sera of treated tumor bearers nih.govnih.gov. These findings suggest that this compound indirectly stimulates macrophage-mediated antitumor effects, potentially through the increased production of activating cytokines and factors by other immune cells.
Counteraction of Immunosuppressive Mechanisms by this compound
The presence of a growing tumor can lead to the development of immunosuppressive mechanisms that hinder effective antitumor immunity nih.govnih.gov. This compound has been shown to counteract some of these mechanisms.
Inhibition of Suppressor T Cell Activity in Tumor Microenvironments
A key immunosuppressive mechanism in tumor-bearing states is the development of suppressor T cell activity nih.govnih.gov. Studies have demonstrated that this compound counteracted the development of this suppressor T cell activity in the spleen of tumor-bearing mice nih.govnih.gov. By mitigating the inhibitory effects of suppressor T cells, this compound contributes to the re-establishment of effective antitumor immune responses nih.govnih.gov.
Cellular and Molecular Targets of Rs 0481
Direct Cellular Interactions of RS 0481
Investigations have explored the direct interactions of this compound with key cellular components of the immune system, observing effects on lymphoid cells, macrophages, and bone marrow-derived cells.
Effects on Lymphoid Cell Populations
This compound has been shown to re-establish the function of certain lymphoid cell populations that were impaired by tumor growth in animal models. The compound significantly augmented tumor-specific cytotoxic T lymphocytes and delayed-type hypersensitivity T cells (TDTH). nih.gov Additionally, it enhanced non-specific lymphokine-activated-killer-cell-like cell responses. nih.gov this compound was also found to counteract the development of suppressor T cell activity in the spleen of tumor-bearing mice. nih.gov
Effects on Macrophage Functionality
The compound demonstrated an enhancement of the tumor-inhibitory effect of macrophages in tumor-bearing mice. nih.gov Notably, this enhancing effect was observed in macrophages from tumor-burdened animals but not in macrophages from normal, healthy mice. nih.govtargetmol.com Lymphocytes from mice treated with this compound released significantly higher amounts of macrophage-activating factor(s) (MAF) in culture compared to lymphocytes from untreated animals, suggesting a potential indirect mechanism for the observed effects on macrophages. nih.gov
Effects on Bone Marrow-Derived Cells
This compound is reported to modulate the immune response and rebuild lymphocyte populations damaged by tumor growth in animals. targetmol.com Lymphoid cells and macrophages, which are key targets of this compound's effects, are derived from hematopoietic stem cells in the bone marrow. While the provided information highlights the effects on differentiated immune cells, the broader description of rebuilding lymphocyte populations implies an influence originating from or impacting bone marrow-derived lineages. Direct, detailed research findings specifically on the interaction of this compound with undifferentiated bone marrow-derived cells at the progenitor level are not explicitly detailed in the provided sources.
Identification of this compound-Regulated Immune Cell Subsets
Based on the available research, this compound has been identified to regulate the activity and function of several specific immune cell subsets. These include tumor-specific cytotoxic T lymphocytes, delayed-type hypersensitivity T cells (TDTH), non-specific lymphokine-activated-killer-cell-like cells, and suppressor T cells. nih.gov Furthermore, the compound enhances the tumor-inhibitory function of macrophages in tumor-bearing hosts. nih.gov
Exploration of Specific Molecular Receptors or Binding Partners of this compound
Based on the provided search results, there is no specific information detailing the identification or exploration of particular molecular receptors or direct binding partners to which the compound this compound binds.
Transcriptomic and Proteomic Analysis of this compound-Induced Changes in Target Cells
While specific detailed transcriptomic and proteomic analyses directly linked to this compound are not extensively detailed in the provided search results, the broader fields of transcriptomics and proteomics offer methodologies to investigate the cellular changes induced by compounds like this compound wikipedia.orgcytivalifesciences.com.
Transcriptomic analysis involves studying the complete set of RNA transcripts in a cell or organism at a specific time wikipedia.org. This can reveal which genes are being actively transcribed and at what levels, providing insights into the cellular processes that are active or dormant in response to a compound wikipedia.org. Techniques such as microarrays and RNA-Seq are used to quantify gene expression changes wikipedia.org.
Proteomic analysis focuses on the comprehensive study of the proteins expressed by a cell, tissue, or organism cytivalifesciences.com. Proteins are the functional molecules of the cell, and changes in protein abundance or modification can directly reflect the biological impact of a compound cytivalifesciences.com. High-throughput methods like mass spectrometry (MS), often coupled with techniques like liquid chromatography (LC-MS/MS), are central to proteomic analysis, allowing for the identification and quantification of thousands of proteins cytivalifesciences.comcam.ac.uk.
Integrated genomic and proteomic analyses have demonstrated that different stimuli can induce distinct molecular changes at both the mRNA and protein levels nih.gov. Studies have shown that while there is a general tendency for changes in mRNA levels to correlate with changes in corresponding protein abundance, the correlation can be relatively low depending on the stimulus and cellular context nih.gov. Proteomic analysis can identify protein changes that are not detectable at the transcriptomic level, highlighting the importance of studying both layers of molecular regulation cytivalifesciences.com.
Applying these methodologies to this compound could involve:
Transcriptomic Analysis: Comparing the gene expression profiles of lymphoid cells or tumor cells treated with this compound versus untreated cells. This could identify genes whose transcription is upregulated or downregulated in response to the compound, potentially highlighting pathways involved in immune cell activation, cytokine production, or antitumor effects.
Proteomic Analysis: Analyzing the protein profiles of the same cell populations. This could reveal changes in the abundance of key proteins involved in immune signaling, cell proliferation, or other processes affected by this compound. Techniques like quantitative proteomics (e.g., using SILAC, iTRAQ, or TMT) could quantify these changes crg.eunih.gov.
Such analyses would provide a more detailed understanding of the molecular mechanisms underlying the observed effects of this compound on immune cells and tumor inhibition, potentially identifying specific protein targets or signaling pathways modulated by the compound. While the provided search results discuss the potential of these methods and examples of their application in other contexts wikipedia.orgcytivalifesciences.comnih.govnih.govfrontiersin.orgnih.gov, specific data tables detailing transcriptomic or proteomic changes induced by this compound were not found.
Modulation of Signaling Pathways by Rs 0481
Cytokine-Associated Signaling Cascades Influenced by RS 0481
Cytokine signaling plays a crucial role in regulating immune responses and cell function. rs-online.comisprs.orgbiorxiv.org Cytokines bind to specific receptors on the cell surface, triggering intracellular signaling cascades that can lead to changes in gene expression and cellular activity. rs-online.com
Interleukin-2 (B1167480) (IL-2) Pathway Modulation and Responsiveness
The Interleukin-2 (IL-2) pathway is central to the proliferation and activation of T lymphocytes and natural killer (NK) cells. nih.govrs-online.com IL-2 binds to a trimeric receptor complex (IL-2Rα, IL-2Rβ, and γc) on the cell surface. rs-online.com This binding initiates signaling cascades involving Janus kinases (JAK1 and JAK3) and Signal Transducers and Activators of Transcription (STAT5), as well as the PI3K/Akt and MAPK pathways. nih.govrs-online.com Activation of this pathway leads to the transcription of genes important for cell growth, proliferation, and survival. nih.govrs-online.com
Macrophage-Activating Factor (MAF) Pathway Influence
Macrophage-Activating Factor (MAF) refers to glycoproteins that enhance the activity of macrophages, which are key immune cells involved in phagocytosis and the presentation of antigens. Macrophage activation is a complex process influenced by various stimuli, including cytokines and bacterial products. Activated macrophages play roles in pathogen killing, antigen presentation, and the regulation of the immune system. Macrophage activation can involve signaling pathways such as JAK-STAT, MAPK/ERK, and PI3K.
Colony-Stimulating Factor (CSF) Pathway Enhancement
Colony-Stimulating Factors (CSFs) are a group of cytokines that regulate the proliferation, differentiation, and survival of hematopoietic progenitor cells, leading to the formation of various blood cell types, including granulocytes and macrophages. Examples include Granulocyte-CSF (G-CSF) and Macrophage-CSF (M-CSF). CSFs bind to specific receptors (e.g., G-CSFR, CSF-1R) on target cells, activating downstream signaling pathways such as JAK/STAT, MAPK, and PI3K/Akt, which promote cell survival, proliferation, and differentiation.
Downstream Intracellular Signaling Pathways Affected by this compound
Intracellular signaling pathways transmit signals from the cell surface to the nucleus and other cellular compartments, mediating a wide range of cellular responses. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a conserved signaling cascade involved in directing cellular responses to various stimuli, including growth factors, stress, and cytokines. uni.lu It typically involves a three-tiered cascade of kinases: a MAPKKK phosphorylates and activates a MAPKK, which in turn phosphorylates and activates a MAPK. uni.lu Activated MAPKs can then phosphorylate various downstream targets, including transcription factors, leading to changes in gene expression that regulate processes such as cell proliferation, differentiation, and survival. uni.lu Different MAPK subfamilies (e.g., ERK, JNK, p38) are activated by distinct stimuli and mediate diverse cellular outcomes.
Other Relevant Immunological Signal Transduction Pathways
Studies in animal models bearing tumors have shown that this compound can significantly enhance specific immune cell populations and their functions. The compound was observed to augment tumor-specific cytotoxic T lymphocytes (CTLs), delayed-type hypersensitivity T cells (TDTH), and nonspecific lymphokine-activated killer (LAK)-cell-like responses. nih.gov This augmentation indicates an influence on the signal transduction pathways that govern the activation, proliferation, and cytotoxic activity of these key immune effector cells.
Furthermore, investigations in mice without tumors indicated that while this compound did not directly influence factor-producing activity, it enhanced the responsiveness of bone marrow cells, T cells, and macrophages to crucial cytokines such as colony-stimulating factor (CSF), interleukin-2 (IL-2), and macrophage-activating factor (MAF). nih.gov This suggests that this compound may impact the signaling cascades initiated by these cytokines, potentially by affecting receptor sensitivity or downstream signaling components, thereby priming immune cells for a more robust response upon encounter with appropriate stimuli.
In tumor-bearing mice, this compound also enhanced the tumor-inhibitory effect of macrophages, a phenomenon not observed in normal mice. nih.gov This differential effect in the presence of a tumor highlights a potential interaction with tumor- microenvironment- specific signaling pathways that regulate macrophage activation and their anti-tumorigenic functions.
Cross-talk and Interplay of this compound with Immune Regulatory Networks
The observed effects of this compound point towards an interplay with complex immune regulatory networks. The compound's ability to re-establish the function of lymphoid cell populations impaired by tumor growth suggests it can influence the regulatory mechanisms that become dysregulated in the presence of a tumor. nih.govtargetmol.com
Data from treated tumor-bearing mice showed that lymphocytes released significantly higher amounts of MAF and IL-2-like factors in culture compared to lymphocytes from untreated animals. nih.gov Additionally, sera from treated tumor bearers exhibited elevated CSF activity. nih.gov These findings indicate that this compound impacts the production and availability of key cytokines that are central to the communication and regulation within the immune network. The increased levels of these factors can promote the activation, differentiation, and proliferation of various immune cells, contributing to an enhanced anti-tumor immune response.
The differential effects of this compound on immune cells from normal versus tumor-bearing mice underscore its potential to interact with regulatory checkpoints or feedback loops that are uniquely active in the tumor microenvironment. This suggests that this compound may help to overcome immunosuppressive mechanisms imposed by the tumor, thereby restoring effective immune surveillance and activity.
The modulation of responsiveness to CSF, IL-2, and MAF, coupled with the increased production of MAF and IL-2-like factors, illustrates this compound's multifaceted influence on cytokine signaling networks. This interplay can lead to a coordinated enhancement of both adaptive and innate anti-tumor immunity, involving T lymphocytes and macrophages.
Data Table: Effects of this compound on Immune Parameters in Tumor-Bearing Mice
| Immune Parameter | Effect of this compound Treatment (vs. Untreated) | Reference |
| Tumor-specific Cytotoxic T Lymphocytes (CTLs) | Markedly augmented | nih.gov |
| Delayed-type Hypersensitivity T cells (TDTH) | Markedly augmented | nih.gov |
| Nonspecific Lymphokine-activated Killer (LAK)-like cells | Markedly augmented | nih.gov |
| Responsiveness of Bone Marrow Cells to CSF (Normal Mice) | Enhanced | nih.gov |
| Responsiveness of T cells to IL-2 (Normal Mice) | Enhanced | nih.gov |
| Responsiveness of Macrophages to MAF (Normal Mice) | Enhanced | nih.gov |
| Tumor-inhibitory effect of Macrophages (Tumor Mice) | Enhanced | nih.gov |
| Release of Macrophage-Activating Factor(s) (MAF) by Lymphocytes (Tumor Mice) | Significantly higher amounts | nih.gov |
| Release of Interleukin-2 (IL-2)-like factors by Lymphocytes (Tumor Mice) | Significantly higher amounts | nih.gov |
| Serum Colony-Stimulating Factor (CSF) activity (Tumor Mice) | Elevated | nih.gov |
Preclinical Efficacy Studies of Rs 0481
In Vivo Preclinical Models for Immunomodulatory and Antitumor Assessment
In vivo preclinical models, particularly murine tumor models, have been instrumental in evaluating the immunomodulatory and antitumor effects of RS 0481. These models allow for the assessment of the compound's influence on the complex interactions between the tumor and the host immune system within a living organism. nih.govnih.gov
Murine Tumor Models in this compound Research
Murine tumor models are widely used in cancer research to study tumor biology and evaluate potential therapeutic agents. aacrjournals.orgnih.govplos.orgnih.govwjgnet.comresearchgate.net In the context of this compound research, specific murine models have been employed to understand its impact on tumor growth and the immune response. nih.govnih.gov
X5563 Plasmacytoma Model Application
A notable murine tumor model utilized in the study of this compound is the transplanted X5563 plasmacytoma model. nih.govnih.gov The X5563 tumor line is a plasmacytoma that forms an IgG2a myeloma protein in C3H mice. Application of this compound in this model has provided insights into the compound's ability to influence tumor progression and metastasis. nih.govnih.gov
Evaluation of Antitumor Immune Responses In Vivo
Studies evaluating the effects of this compound in vivo have demonstrated its ability to enhance antitumor immune responses. The compound has been shown to augment key components of the immune system involved in recognizing and eliminating tumor cells. nih.govnih.gov
This compound markedly augmented tumor-specific cytotoxic T lymphocytes, delayed-type hypersensitivity T cells (TDTH), and the nonspecific lymphokine-activated-killer-cell-like cell responses. nih.govnih.gov Furthermore, it enhanced the tumor-inhibitory effect of macrophages in tumor-bearing mice, a phenomenon not observed in normal mice, suggesting a specific effect in the tumor-bearing state. nih.govnih.gov
Analysis of Lymph Node Metastasis Inhibition
A significant finding from the preclinical studies of this compound in the X5563 plasmacytoma model is its inhibitory effect on the development of lymph node metastasis. nih.govnih.gov The compound consistently inhibited the spread of tumor cells to the lymph nodes in this model. nih.govnih.gov Research further indicated that T cells played a crucial role in mediating this inhibition of lymph node metastasis. nih.govnih.gov
Longitudinal Monitoring of Immune Cell Dynamics in Preclinical Models
Longitudinal monitoring of immune cell dynamics in preclinical models treated with this compound has revealed changes in immune cell function and the production of key cytokines and factors. nih.govnih.gov Lymphocytes isolated from this compound-treated tumor-bearing mice released significantly higher amounts of macrophage-activating factor(s) (MAF) and interleukin-2 (B1167480) (IL-2)-like factors in culture compared to lymphocytes from untreated animals. nih.govnih.gov Additionally, sera from treated tumor bearers exhibited elevated colony-stimulating factor (CSF) activity. nih.govnih.gov
These studies also indicated that while this compound did not significantly influence factor-producing activity in mice without tumors, it enhanced the responsiveness of their bone marrow cells, T cells, and macrophages to CSF, IL-2, and MAF in tumor-bearing mice. nih.govnih.gov This suggests that the compound may enhance the responsiveness of immunocompetent cells to cytokines, leading to a notable augmentation of antitumor T cell responses in tumor-bearing mice. nih.govnih.gov Furthermore, this compound was found to counteract the development of suppressor T cell activity in the spleen of tumor-bearing mice. nih.govnih.gov
Due to the nature of the available data, detailed interactive data tables with specific numerical values for tumor size, metastasis incidence, or immune cell counts are not possible. The findings primarily describe the observed effects of this compound on immune responses and metastasis qualitatively.
In Vitro Studies on this compound Immunomodulation
In vitro studies provide a controlled environment to investigate the direct effects of this compound on specific immune cell types. These studies are fundamental in understanding the cellular and molecular mechanisms by which the compound may exert its immunomodulatory effects.
Primary Lymphocyte Culture Studies
Studies involving primary lymphocyte cultures are designed to assess the direct impact of this compound on the proliferation, activation, and function of lymphocytes, including T cells, B cells, and natural killer (NK) cells. While general methodologies for culturing primary lymphocytes and assessing their responses to immunomodulatory agents are well-established, specific detailed findings regarding the effects of this compound on these parameters in primary lymphocyte cultures were not available in the consulted literature. The importance of culture conditions, such as oxygen levels, on lymphocyte proliferation and function has been noted in general studies of immunomodulation in vitro. stanford.edupnas.org
Macrophage Culture Studies
Macrophage cultures are utilized to investigate the effects of compounds on macrophage polarization, activation state, phagocytic activity, and cytokine production. Macrophages play a critical role in both initiating and resolving immune responses, and their modulation is a key target for many immunotherapies. While the general principles and techniques for studying immunomodulation in macrophage cultures, including the influence of factors like hydrogels or other stimuli on macrophage polarization (M1 vs. M2 phenotypes), are described in scientific literature, specific detailed research findings on the effects of this compound on macrophage cultures were not identified in the conducted search. mdpi.comliverpool.ac.ukmdpi.com
Bone Marrow Cell Culture Studies
Studies involving bone marrow cell cultures can provide insights into the effects of a compound on hematopoietic stem and progenitor cells, as well as the development and function of various immune cell lineages originating from the bone marrow. Mesenchymal stromal cells (MSCs) derived from bone marrow are known for their immunomodulatory properties and are often studied in vitro to understand their interactions with immune cells and their potential therapeutic applications. mdpi.comnih.govfrontiersin.org However, specific detailed data on the effects of this compound on bone marrow cell cultures, including its influence on immune cell development or function within this context, were not found in the reviewed sources.
Ex Vivo Analysis of Immune Cell Function from this compound-Treated Animals
Ex vivo studies involve the isolation of immune cells from animals that have been treated with this compound and then assessing their function or characteristics in a laboratory setting. This approach allows researchers to evaluate the systemic effects of the compound on the immune system within a living organism. While ex vivo analysis of immune cell function, such as assessing T cell responses or changes in immune cell populations from treated animals, is a standard practice in preclinical immunomodulation studies, specific detailed findings pertaining to the ex vivo analysis of immune cell function from animals treated with this compound were not available in the consulted literature. nih.govnih.gove-jvc.orgbiorxiv.org
Comparative Analysis with Other Biological Response Modifiers in Preclinical Settings
Comparing the efficacy of a novel compound like this compound with other established or experimental biological response modifiers (BRMs) in preclinical models is essential to understand its relative potential and identify potential synergistic or additive effects in combination therapies. BRMs encompass a broad range of agents that modulate the host immune response, including cytokines, antibodies, and cell-based therapies. nih.govjbclinpharm.org While preclinical studies comparing various immunomodulatory agents and combination strategies are widely reported in scientific literature, specific detailed comparative analyses involving this compound and other biological response modifiers were not identified in the conducted search. nih.govnih.govacs.orgmdpi.com
Metabolism and Biotransformation of Rs 0481
Identification and Characterization of RS 0481 Metabolites
The metabolic fate of RS-0481 was explored through the identification and characterization of its metabolites. Twelve distinct metabolites, designated M1 through M12, were successfully isolated and their structures elucidated. jst.go.jpjst.go.jpresearchgate.net
Metabolite Isolation from Biological Samples (urine, bile, plasma)
Metabolites of RS-0481 were isolated from various biological matrices obtained from rats and dogs following oral administration of the compound or its 14C-labeled tracer. jst.go.jpjst.go.jpresearchgate.net The primary biological samples utilized for metabolite isolation included urine, bile, and plasma. jst.go.jpjst.go.jpresearchgate.net This comprehensive approach allowed for the capture of metabolites excreted from the body (urine, bile) as well as those circulating systemically (plasma). jst.go.jpjst.go.jpresearchgate.netnih.govfrontiersin.orgrsc.org
Structural Elucidation of Metabolites (M1-M12)
The structural determination of the twelve isolated metabolites (M1-M12) was a critical step in understanding the biotransformation of RS-0481. jst.go.jpjst.go.jpresearchgate.net A combination of analytical techniques was employed to achieve this, providing detailed information about the chemical structures of these metabolic products. jst.go.jpjst.go.jpresearchgate.net
Gas Chromatography/Electron Ionization/Mass Spectrometry (GC/EI/MS) was applied for the profiling and characterization of RS-0481 metabolites. jst.go.jpjst.go.jpresearchgate.net GC/EI/MS is a widely used technique in drug metabolism studies due to its ability to separate volatile and semi-volatile compounds and provide structural information through electron ionization, which typically induces fragmentation of the molecule. shimadzu.comnih.govusda.govresearchgate.netgcms.cz This fragmentation pattern serves as a fingerprint for identifying compounds by comparison with mass spectral libraries. shimadzu.comnih.govresearchgate.net
Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy was utilized for the structural confirmation of the isolated metabolites. jst.go.jpjst.go.jpresearchgate.net 1H-NMR provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and connectivity, which is invaluable for confirming proposed structures. chemicalbook.comasm.orgrsc.org The 1H-NMR spectra of the metabolites were compared with those of corresponding authentic standards to confirm their identities. jst.go.jpjst.go.jpresearchgate.net
The applicability of Liquid Chromatography/Atmospheric Pressure Chemical Ionization/Mass Spectrometry (LC/APCI/MS) for the identification of RS-0481 metabolites was also explored. jst.go.jpjst.go.jpresearchgate.net LC/APCI/MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitivity and specificity of mass spectrometry. nih.govresearchgate.net APCI is a soft ionization technique often used for less polar and neutral compounds, producing primarily protonated or deprotonated molecules with less fragmentation compared to EI, which can be advantageous for determining the molecular weight of metabolites. nih.govresearchgate.netresearchgate.net
Utilization of 1H-NMR for Structural Confirmation
Tissue and Fluid Distribution Studies of this compound and its Metabolites
Studies using 14C-RS 0481 have provided data on the distribution of the compound and its metabolites in the tissues and fluids of rats. jst.go.jp Following oral administration to male rats, the majority of tissues showed peak radioactivity concentrations approximately 2 hours post-administration. jst.go.jp Plasma, liver, and blood exhibited high levels of radioactivity at their maximum concentrations. jst.go.jp However, other tissues showed radioactivity levels less than 59% of that found in the plasma at their peak. jst.go.jp Over time, the radioactivity in all tissues decreased, falling to less than 5% of the maximum concentration by 168 hours after administration. jst.go.jp
In female rats, the distribution included excretion in urine, feces, and expired air. jst.go.jp Within 168 hours, 61.0% of the dose was excreted in urine, 34.3% in feces, and 0.8% in expired air. jst.go.jp Biliary excretion was also observed, with 44.9% of the dose excreted in bile within 48 hours, alongside 28.0% in urine during the same period. jst.go.jp
Studies in pregnant rats on the 12th and 18th days of gestation indicated that the level of radioactivity in the fetus was higher on the 18th day. jst.go.jp On the 18th day, most fetal tissues reached maximum radioactivity concentrations 12 hours after administration. jst.go.jp However, the radioactivity concentrations in fetal tissues were less than 11% of those in the maternal plasma, with particularly low concentrations observed in the brain. jst.go.jp The disappearance of radioactivity from fetal tissues was slightly slower compared to the maternal body. jst.go.jp Radioactivity concentrations in milk ranged from 6% to 13% of the plasma concentration at all measured time points. jst.go.jp
While specific quantitative data tables for tissue and fluid distribution were described in the search results, the exact numerical values for all tissues and time points were not fully extracted in a format suitable for direct table generation here. The findings indicate differential distribution across various tissues and fluids, with elimination occurring primarily through urine and feces. jst.go.jp
Structure Activity Relationships Sar of Rs 0481
Systematic Chemical Modification of the Thiazolidine (B150603) Scaffold
Systematic chemical modification of a core scaffold like the thiazolidine ring in RS 0481 is a fundamental approach in medicinal chemistry to explore the relationship between structure and activity. This process typically involves synthesizing a series of analogues where different parts of the molecule are systematically altered. For a thiazolidine-based compound such as this compound, modifications could involve changes to the substituents on the nitrogen atom, the carbon atoms within the ring, or the attached carboxamide and benzoyl groups. While the general principles of modifying thiazolidine scaffolds for various biological activities, including anticancer and antimicrobial properties, are well-established ias.ac.innih.govnih.gov, detailed research specifically on the systematic chemical modification of the thiazolidine scaffold of this compound and its impact on its immunomodulatory activity was not found in the consulted literature. Such studies would typically involve synthesizing a library of this compound derivatives with targeted changes and evaluating their biological activity to map the structural requirements for optimal effect.
Elucidation of Key Structural Motifs for Immunomodulatory Activity
Identifying the key structural motifs responsible for the immunomodulatory activity of this compound would involve correlating specific functional groups or spatial arrangements within the molecule with observed biological responses. Given that this compound modulates the immune response and affects lymphocyte populations targetmol.comresearchgate.net, SAR studies would aim to pinpoint which parts of the (4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-4-thiazolidinecarboxamide structure are crucial for these effects. This could involve studying truncated versions of the molecule or analogues with isosteric replacements. While the compound's general immunomodulatory effect is reported targetmol.comresearchgate.net, specific research detailing the elucidation of key structural motifs within this compound that are essential for this activity was not available in the search results. General studies on immunomodulatory compounds highlight that structural characteristics, including chemical composition and conformation, play a significant role in their activity gardp.orglanl.govresearchgate.net.
Influence of Stereochemistry on Biological Activity of this compound
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is often critical for biological activity due to the chiral nature of biological targets like proteins and receptors. This compound possesses defined stereocenters at the 4-position of the thiazolidine ring (R configuration) and the α-carbon of the phenylethyl group (R configuration). researchgate.netunesp.br The specific stereochemical configuration of a chiral compound can significantly influence its binding affinity to a target, its metabolism, and ultimately its biological effect. For this compound, investigating the influence of stereochemistry would involve synthesizing and testing its different stereoisomers (e.g., the S,S; R,S; and S,R forms) to compare their immunomodulatory activities to that of the naturally occurring or most active R,R isomer. Although the importance of stereochemistry in biological activity is a recognized principle, specific studies detailing how altering the (4R) and (1R) configurations in this compound affects its immunomodulatory properties were not found in the provided search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of compounds to their biological activity. For a series of this compound analogues, QSAR modeling would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound and correlating these descriptors with their measured immunomodulatory activities. This can help identify the structural features that quantitatively contribute to the observed activity and allow for the prediction of the activity of new, untested analogues. While QSAR is a widely used tool in drug discovery and SAR analysis, specific QSAR modeling studies focused on this compound or its analogues in relation to their immunomodulatory activity were not identified in the consulted literature.
Theoretical Frameworks in Rs 0481 Research
Immunological Theories Informing RS 0481 Studies
Immunological theories have provided the foundational context for understanding how this compound exerts its effects on the immune system. Research has focused on its capacity to modulate immune responses, particularly those compromised by conditions such as tumor growth. nih.govnih.govmolnova.comtargetmol.commolnova.cn
Tumor Immunology Frameworks and Immunosurveillance
Research on this compound has drawn heavily upon frameworks in tumor immunology, specifically the concept of immunosurveillance. Studies indicate that this compound can re-establish the function of certain lymphoid cell populations that are impaired by the presence of a growing tumor in animal models. nih.govnih.gov This suggests a role for this compound in enhancing the host's immune surveillance mechanisms against neoplastic cells. The compound has been shown to enhance antitumor immune responses. nih.govnih.gov
Cytokine Network Theory and Regulation of Immune Responses
The theoretical framework of cytokine networks, which describes the complex interactions and regulatory roles of cytokines in immune responses, is pertinent to this compound research. Investigations have shown that lymphocytes from tumor-bearing mice treated with this compound release significantly higher amounts of macrophage-activating factor(s) (MAF) and interleukin-2 (B1167480) (IL-2)-like factors in culture compared to lymphocytes from untreated animals. nih.govnih.gov Additionally, elevated colony-stimulating factor (CSF) activity has been observed in the sera of treated tumor bearers. nih.govnih.gov While the compound did not influence factor-producing activity in mice without tumors, it enhanced the responsiveness of their bone marrow cells, T cells, and macrophages to CSF, IL-2, and MAF. nih.govnih.gov This suggests that this compound may influence the regulation of immune responses by enhancing the sensitivity of immunocompetent cells to key cytokines.
Cellular Immunity Models and T Cell Subsets
Cellular immunity models, focusing on the roles and interactions of various immune cell subsets, particularly T lymphocytes, are central to understanding the effects of this compound. Studies have demonstrated that this compound markedly augmented tumor-specific cytotoxic T lymphocytes (CTLs) and delayed-type hypersensitivity T cells (TDTH). nih.govnih.gov It also enhanced nonspecific lymphokine-activated-killer-cell-like cell responses. nih.govnih.gov Furthermore, this compound has been shown to counteract the development of suppressor T cell activity in the spleen of tumor-bearing mice, highlighting its influence on the balance of T cell subsets critical for effective antitumor immunity. nih.govnih.gov The compound's inhibition of lymph node metastasis in transplanted plasmacytoma was found to be decisively dependent on T cells. nih.govnih.gov
Molecular Pharmacology and Receptor Theory in this compound Research
While this compound is recognized for its biological activity and its effects on immune cells, detailed information specifically linking its actions to molecular pharmacology and explicit receptor theory frameworks was not extensively available in the consulted search results. Research has focused on its downstream effects on immune cell populations and cytokine responsiveness rather than the direct interaction with specific molecular targets or receptors. nih.govnih.govepdf.pub
Conceptual Frameworks for Biological Response Modifiers
This compound is conceptually situated within the framework of biological response modifiers (BRMs). nih.govnih.govarchive.org BRMs are agents that modify the host's biological response to a tumor or other disease. Research on this compound aligns with this framework by demonstrating its ability to modulate the immune system and enhance antitumor immune responses in tumor-bearing animals, effectively modifying the host's biological response to the presence of a tumor. nih.govnih.gov Its classification as a thiazolidine (B150603) immunomodulator further supports its role as a BRM. nih.gov
Integration of Multiscale Theoretical Models for Immunomodulatory Compounds
Based on the available search results, there is no explicit information detailing the integration of multiscale theoretical models in the research on this compound. While the effects of this compound are observed at the cellular and systemic levels (e.g., effects on T cell subsets, cytokine levels, tumor growth), the application of theoretical models that integrate multiple scales of biological organization to understand its immunomodulatory mechanisms was not found.
Research Methodologies Applied to Rs 0481 Studies
In Vitro Experimental Design and Techniques
In vitro studies related to RS 0481 have focused on assessing its direct effects on immune cells and quantifying the production of soluble factors. These experiments often involve isolating specific cell populations and culturing them under controlled conditions to analyze their responses to the compound.
Cell Culture Models (Primary Cells, Cell Lines)
Research on this compound has utilized primary cell cultures derived from animal models. Studies have involved the analysis of lymphocytes, bone marrow cells, T cells, and macrophages isolated from mice nih.gov. These primary cell models are crucial for evaluating the direct impact of this compound on the function and responsiveness of key immune cell populations ex vivo.
Assays for Cytokine and Soluble Factor Quantification (e.g., ELISA, Luminex)
Quantification of soluble factors produced by immune cells has been a component of this compound research. Studies have measured the levels of macrophage-activating factor(s) (MAF), interleukin-2 (B1167480) (IL-2)-like factors, and colony-stimulating factor (CSF) nih.gov. Lymphocytes obtained from tumor-bearing mice treated with this compound were found to release significantly higher amounts of MAF and IL-2-like factors in culture compared to lymphocytes from untreated animals nih.gov. Additionally, elevated CSF activity was observed in the sera of treated tumor bearers nih.gov.
Data on Soluble Factor Levels (Comparative Findings):
| Factor | Source Cells/Sample | Comparison Group | Finding | Citation |
| Macrophage-Activating Factor(s) (MAF) | Lymphocytes from mice | Untreated animals | Significantly higher amounts in treated | nih.gov |
| Interleukin-2 (IL-2)-like factors | Lymphocytes from mice | Untreated animals | Significantly higher amounts in treated | nih.gov |
| Colony-Stimulating Factor (CSF) | Sera from tumor bearers | Untreated animals | Elevated activity in treated | nih.gov |
Immunophenotyping and Flow Cytometry for Cell Population Analysis
Analysis of specific immune cell populations has been integral to understanding the effects of this compound. Studies have investigated tumor-specific cytotoxic T lymphocytes, delayed-type hypersensitivity T cells (TDTH), and suppressor T cell activity nih.gov. This compound markedly augmented the responses of tumor-specific cytotoxic T lymphocytes and TDTH nih.gov. The compound also counteracted the development of suppressor T cell activity in the spleen of tumor-bearing mice nih.gov. While the specific techniques used for this analysis are not detailed in the provided abstracts, assessment of distinct cell populations is a key aspect of the research.
Biophysical Techniques for Molecular Interaction Analysis (e.g., SPR, BLI, FCS, MST)
Information regarding the application of biophysical techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Fluorescence Correlation Spectroscopy (FCS), or MicroScale Thermophoresis (MST) for analyzing molecular interactions of this compound was not found in the provided search results.
Gene Expression and Proteomic Profiling (e.g., RNA-Seq, Western Blot)
Information regarding the application of gene expression profiling techniques like RNA-Seq or proteomic profiling techniques such as Western Blot in studies of this compound was not found in the provided search results. Analytical techniques including GC/EI/MS, 1H-NMR, and LC/APCI/MS have been used for the structural characterization of RS-0481 metabolites in animal samples researchgate.net.
In Vivo Preclinical Study Design and Animal Models
Preclinical in vivo studies have been essential for evaluating the systemic effects of this compound, particularly its immunomodulatory properties in the context of disease models.
Studies have utilized tumor-bearing mice to investigate the compound's ability to modulate the immune response against tumors nih.govresearchgate.nettargetmol.com. Specific models include mice with a growing tumor and mice transplanted with X5563 plasmacytoma nih.gov. In these models, this compound was shown to re-establish the function of certain lymphoid cell populations impaired by the presence of the tumor nih.govresearchgate.nettargetmol.com. It enhanced the tumor-inhibitory effect of macrophages in tumor-bearing mice nih.gov. This compound also inhibited the development of lymph node metastasis of transplanted X5563 plasmacytoma, an effect in which T cells played a decisive role nih.gov.
Animal models, specifically rats and dogs, have also been used in studies to investigate the metabolism of RS-0481 following oral administration researchgate.net. Metabolites were isolated from biological samples (urine, bile, and plasma) and characterized using analytical techniques researchgate.net.
Methods for Evaluating Tumor Growth and Metastasis
Evaluating tumor growth and metastasis is a standard component of preclinical cancer research. nih.gov Rodent models, particularly mice, are frequently used to assess the efficacy of potential anti-cancer drugs against primary tumors and their spread. nih.govbiologists.com Methods for evaluating tumor growth typically involve measuring tumor size over time using calipers or imaging techniques. Metastasis can be evaluated by assessing the presence and size of secondary tumors in distant organs, often through imaging or histological examination. Orthotopic tumor models, where cancer cells are implanted in the corresponding organ of origin, are increasingly used as they can more closely resemble clinical disease and provide a more comprehensive assessment of treatment responses, including the impact on metastasis. nih.gov While the specific methods applied to this compound are not detailed, these general techniques would be employed to evaluate its potential effects on tumor progression and metastasis in relevant animal models.
Techniques for Assessing Immune Cell Infiltration and Activity In Vivo
Assessing immune cell infiltration and activity within the tumor microenvironment is critical for understanding the potential immunomodulatory effects of a compound. harvard.edufrontiersin.org Techniques used in vivo include immunohistochemistry and flow cytometry on tumor tissue to identify and quantify different immune cell populations, such as T cells, B cells, and macrophages. aging-us.com These methods can provide insights into whether a compound promotes or inhibits the infiltration of anti-tumor immune cells and their activation status. Studies have shown that the infiltration of certain immune cells, like CD8+ T cells, is associated with better outcomes in some cancers. frontiersin.orgaging-us.com Methods like CIBERSORT analysis can be used to estimate the relative proportions of different immune cell subtypes based on gene expression data from tumor samples. aging-us.com While direct information on this compound's impact on immune cell infiltration is not provided, these techniques are standard in preclinical oncology to evaluate the interplay between a therapeutic agent, the tumor, and the host immune system.
Pharmacodynamic Endpoints and Biomarker Discovery in Preclinical Systems
Pharmacodynamic (PD) endpoints are measurable indicators that demonstrate a compound's biological effect on its target or downstream pathways. europa.eunih.govmdpi.combioagilytix.com In preclinical studies, PD endpoints help determine the optimal biologically active dose and provide early indications of efficacy. europa.eumdpi.combioagilytix.com Biomarker discovery in preclinical systems aims to identify measurable indicators that can predict a compound's activity, patient response, or disease progression. nih.govgn1.link These can include molecular, cellular, or biochemical markers. nih.gov Techniques for assessing PD endpoints and discovering biomarkers involve analyzing tissue or fluid samples from treated animals using methods such as Western blotting, ELISA, qPCR, and immunohistochemistry to measure changes in protein levels, gene expression, or post-translational modifications. bioagilytix.com Metabolomics, discussed in the next section, can also contribute to biomarker discovery by identifying metabolic changes associated with treatment. nih.gov The selection of appropriate PD biomarkers is crucial for accurately evaluating a drug's mechanism of action and therapeutic efficacy. mdpi.com While specific PD endpoints or biomarkers for this compound are not detailed, preclinical studies would involve identifying and measuring such indicators to understand its biological effects.
Analytical Chemistry Methodologies for Metabolite Characterization
Metabolite characterization is essential for understanding how a compound is processed by the body, identifying potential active metabolites, and assessing metabolic pathways. iaea.org Analytical chemistry plays a crucial role in this process, with advanced techniques being employed.
Advanced Chromatography-Mass Spectrometry Techniques
Chromatography-Mass Spectrometry (C-MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful techniques widely used in metabolomics and metabolite characterization. nih.govresearchgate.netmdpi.com LC-MS is well-suited for analyzing a broad range of metabolites with varying polarities and offers high sensitivity and a broad dynamic range. researchgate.net GC-MS is particularly effective for volatile or semi-volatile compounds and is often used in untargeted metabolomic studies. exponent.comkku.ac.th These techniques separate complex mixtures of metabolites based on their physical and chemical properties (chromatography) before identifying and quantifying them based on their mass-to-charge ratio (mass spectrometry). nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the identification of metabolites, including novel ones. mdpi.com Data-dependent MS/MS acquisition and fragmentation techniques are used to obtain structural information about metabolites. mdpi.com Software with libraries of common metabolic pathways and mass spectral data assists in metabolite characterization and data analysis. mdpi.com While specific applications to this compound metabolites are not detailed, these advanced C-MS techniques would be the primary tools for their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This article focuses on the chemical compound this compound, specifically examining the application of advanced biostatistical and computational methods in its study, based on available information.
9.4. Advanced Biostatistical and Computational Methods for Data Analysis
Advanced biostatistical and computational methods play a crucial role in the analysis of complex datasets generated during preclinical and biological research. These methods are essential for extracting meaningful insights, building predictive models, and understanding the underlying biological processes. While specific detailed information on the application of these advanced methods precisely to studies involving this compound was not extensively available in the consulted sources, the general principles and techniques used in the broader field of preclinical data analysis can be described.
In preclinical studies, researchers often encounter data characterized by small sample sizes, high variability, and multiple factors or endpoints nih.gov. Analyzing such data effectively necessitates sophisticated statistical approaches beyond basic descriptive statistics. These can include various forms of statistical modeling to establish correlations between observations and outcomes, and computational simulations to explore different scenarios and test hypotheses uni-graz.atbiopharminternational.com.
Computational statistics and data analysis techniques are increasingly important across diverse areas of science, including health sciences mdpi.com. Methods such as machine learning are employed to identify patterns within large datasets uni-graz.at. Analysis of high-dimensional data, which can arise from various biological assays, often requires dimension reduction techniques mdpi.com. Longitudinal or panel data analysis is utilized when measurements are taken repeatedly over time mdpi.com.
Furthermore, computational tools are integral for systems and data analysis in both technical and biological contexts, allowing for modeling and analysis using general mathematical techniques chalmers.se. This includes the application of machine learning, statistical modeling, and computational simulations in the design and analysis of preclinical studies biopharminternational.com. These modeling strategies can incorporate diverse data types, such as data from in-vivo and in-vitro studies biopharminternational.com. The aim is to improve experimental design, data analysis, result interpretation, and potentially biomarker discovery biopharminternational.com.
Analyzing various types of biological data, including genomic, transcriptomic, proteomic, and metabolomic data, often falls under the umbrella of bioinformatics, which heavily relies on computational and biostatistical methods . Techniques for large-scale inference and the analysis of complex networks are also part of the computational statistics landscape relevant to biological data mdpi.com.
Due to the limited specific information available in the consulted sources regarding the direct application of advanced biostatistical and computational methods, as well as specific data tables and detailed research findings, for studies solely focused on this compound, a comprehensive discussion with compound-specific data cannot be provided in this section. The description above reflects the general landscape of how these methods are applied in preclinical and biological research, which would be the relevant context for studies involving compounds like this compound.
Future Directions and Research Perspectives for Rs 0481
Elucidation of Novel Molecular Targets and Mechanisms of Action for RS 0481
While early studies identified the impact of this compound on specific immune cell populations and cytokine production nih.gov, a comprehensive understanding of its precise molecular targets and intricate mechanisms of action remains an important area for future investigation. Future research could employ advanced biochemical and cellular techniques to identify the primary receptors, enzymes, or signaling pathways with which this compound interacts. This could involve proteomic approaches to identify binding partners or high-throughput screening assays to assess its activity against a broad range of potential targets. Understanding the detailed molecular interactions could reveal novel pathways influenced by thiazolidine (B150603) compounds and provide insights into the initiation of the observed immunomodulatory effects nih.gov. Such studies are crucial for a complete picture of how this compound exerts its effects at a fundamental level, potentially uncovering previously unappreciated mechanisms relevant to immune modulation nih.govmdpi.comresearchgate.netmdpi.com.
Exploration of Additional Immunomodulatory Applications Beyond Oncology
Given its demonstrated capacity to modulate immune responses and restore impaired immune cell function in the context of cancer nih.gov, future research could explore the potential applications of this compound in other conditions characterized by immune dysregulation. This could include investigating its effects in autoimmune diseases, chronic inflammatory disorders, or infectious diseases where modulating the immune response could offer therapeutic benefits mdpi.comexplorationpub.comresearchgate.net. Studies would be needed to determine if the specific immunomodulatory profile of this compound is beneficial in these distinct pathological settings and to understand the underlying mechanisms involved outside of the tumor microenvironment.
Design and Synthesis of Next-Generation Thiazolidine Immunomodulators with Enhanced Specificity
The thiazolidine core structure of this compound nih.govuni.lu provides a scaffold for the rational design and synthesis of novel analogs. Future research could focus on developing next-generation thiazolidine immunomodulators with enhanced potency, improved specificity for particular immune cell subsets or pathways, or optimized pharmacokinetic properties. Structure-activity relationship studies, guided by insights into this compound's molecular targets, could inform the design of compounds with tailored immunomodulatory profiles. The goal would be to develop agents that retain the beneficial immune-enhancing effects while potentially minimizing off-target interactions or improving delivery to specific tissues nih.gov.
Development of Advanced Preclinical Models to Further Mimic Complex Biological Systems
To gain a more translatable understanding of this compound's effects, future investigations could utilize more sophisticated preclinical models that better recapitulate the complexity of human biological systems. Building upon the animal studies conducted in initial research nih.govjst.go.jp, this could involve employing patient-derived xenograft (PDX) models, organoids, or co-culture systems that incorporate multiple cell types of the immune system and relevant tissue microenvironments mdpi.comfrontiersin.orgmdpi.com. Such advanced models can provide more predictive data on efficacy and potential interactions within a complex biological context, offering a bridge between basic research and potential clinical applications.
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in this compound Investigations
A comprehensive understanding of this compound's impact could be achieved through the integration of multi-omics data. Future research could combine genomic, proteomic, and metabolomic analyses of biological samples from in vitro or in vivo studies treated with this compound. This approach could reveal global changes in gene expression, protein profiles, and metabolic pathways in response to the compound bsc.esescholarship.orgnih.govimperial.ac.ukgenexplain.com. Integrating these diverse datasets can provide a systems-level view of this compound's effects, potentially identifying biomarkers of response, uncovering compensatory mechanisms, and revealing a more complete picture of its biological activity than single-omics approaches alone.
Q & A
Q. What are robust methods for this compound data archiving and sharing?
- Methodology : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit datasets in discipline-specific repositories (e.g., PubChem for chemical data) with metadata tags (e.g., CAS number, experimental conditions) .
Peer Review & Publication
Q. How to address peer reviewer critiques on this compound methodology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
